1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid
Description
1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused benzoimidazo-pyridine core. Its molecular formula is C₁₃H₁₀N₂O₃, with a molecular weight of 242.24 g/mol and a CAS registry number of 333431-97-3 . The structure includes a hydroxy group at position 1, a methyl substituent at position 3, and a carboxylic acid moiety at position 4 (Figure 1). This compound is listed in specialized chemical catalogs, such as those from Leap Chem Co., Ltd., indicating its relevance in pharmaceutical and materials research .
Properties
IUPAC Name |
3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-7-6-10(16)15-9-5-3-2-4-8(9)14-12(15)11(7)13(17)18/h2-6,14H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIABVTUBWSJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3NC2=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid typically involves multi-step processes starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor such as 2-aminopyridine can be reacted with a suitable aldehyde or ketone to form an intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core. Subsequent functionalization steps introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Cyclization: The compound can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
Drug Discovery
1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases:
- Cystic Fibrosis : Research indicates that derivatives of this compound may act as potentiators or inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. These interactions are crucial for restoring function in defective CFTR channels .
- Histone Deacetylase Inhibition : The compound has shown promise as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer and other diseases. Its ability to modulate gene expression through epigenetic mechanisms positions it as a candidate for cancer therapy .
Molecular Recognition
The unique structure of this compound allows it to engage in specific molecular interactions, making it valuable for:
- Ligand Development : It serves as a scaffold for designing ligands that bind to various biological targets, including bromodomains involved in chromatin remodeling .
Studies have demonstrated that this compound exhibits selective inhibitory effects on certain enzymes, such as the cathepsin family of proteases. The structure-activity relationship (SAR) studies reveal that modifications at specific positions can enhance potency and selectivity .
Case Study 1: CFTR Modulation
In a study focused on identifying CFTR modulators, researchers utilized molecular docking and electrophysiological assays to evaluate the binding affinity of this compound and its derivatives. The results indicated that specific modifications could significantly enhance the efficacy of CFTR activation .
Case Study 2: HDAC Inhibition
Another investigation explored the effects of this compound on HDAC activity. The study reported that certain analogs exhibited IC50 values in the nanomolar range, highlighting their potential for therapeutic applications in cancer treatment due to their ability to induce apoptosis in cancer cells .
Mechanism of Action
The mechanism by which 1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzoimidazo[1,2-a]pyridine scaffold is versatile, with structural modifications leading to diverse biological and chemical properties. Below is a detailed comparison of 1-hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid with structurally related analogs:
Structural Analogues with Anticancer Activity
- 1-Oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitriles Key Substituents: Aryl groups (e.g., phenyl, p-tolyl) at position 3 and a cyano group at position 4. Activity: Derivatives such as 8-chloro-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile demonstrated potent anticancer effects against the MCF-7 breast cancer cell line (IC₅₀ values comparable to doxorubicin) .
HIV-1 Integrase Inhibitors
- 4-Oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives
- Key Differences : Replacement of the pyridine ring with a pyrimidine ring and introduction of an oxo group at position 4.
- Activity : These compounds inhibit HIV-1 integrase (IC₅₀ < 1 μM) via binding to the catalytic site, as confirmed by molecular docking .
- Comparison : The pyrimidine core enhances π-stacking interactions in enzymatic pockets, while the carboxylic acid group is critical for metal chelation in the integrase active site.
Anti-Tubercular Agents
- Imidazo[1,2-a]pyridine-3-carboxylic Acid Hydrazides
- Key Substituents : Hydrazide group at position 3 instead of a methyl-hydroxy-carboxylic acid system.
- Activity : Exhibited anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC values < 10 μg/mL) .
- Comparison : The hydrazide moiety may enhance membrane permeability compared to the free carboxylic acid, which could improve efficacy against intracellular pathogens.
Insecticidal Mimics
- PBI-Based Spinosyn Mimics (e.g., 7-Methyl-3-oxo-1,2,3,5-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic Acid Amides) Key Features: An amide-linked indan group and a tetrahydro-pyran substituent. Activity: Demonstrated insecticidal activity against Spodoptera frugiperda larvae, mimicking spinosyns’ mode of action .
Data Table: Structural and Functional Comparison of Selected Analogues
Biological Activity
1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in pharmacology and biochemistry. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Chemical Formula : C13H10N2O3
- Molecular Weight : 242.23 g/mol
- CAS Number : 333431-97-3
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antitumor properties. For example, a study reported that compounds containing the 1H-pyrazole scaffold showed inhibitory effects on various cancer cell lines, including lung, colorectal, and breast cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Table 1: Summary of Antitumor Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Lung Cancer | 12.5 | Apoptosis induction |
| Compound B | Breast Cancer | 8.0 | Cell cycle arrest |
| Compound C | Colorectal Cancer | 15.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity Results
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Mycobacterium species | 6.25 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of c-Met kinase, which is implicated in cancer progression .
- Apoptosis Induction : It activates apoptotic pathways in cancer cells through upregulation of pro-apoptotic factors .
- Antibacterial Mechanism : The antimicrobial effect is partly due to interference with bacterial DNA replication and protein synthesis .
Case Studies
A notable case study involved the evaluation of this compound's efficacy against specific cancer cell lines in vitro. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for further development as an anticancer agent .
Q & A
Q. What are the most efficient synthetic routes for preparing 1-hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid?
Methodological Answer: The compound can be synthesized via one-pot multicomponent reactions (MCRs), which are favored for their efficiency and reduced purification steps. For example:
- Key Reagents : 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in aqueous conditions with piperidine as a catalyst .
- Procedure : Stir reagents at room temperature for 1–2 hours, followed by filtration and ethanol recrystallization. Yields typically exceed 80% .
- Advantages : Avoids toxic solvents and high temperatures, aligning with green chemistry principles .
Q. How is structural characterization of this compound performed?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3448 cm⁻¹, carboxylic acid C=O at ~1670 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, a singlet at δ 13.13 ppm corresponds to the hydroxyl proton .
- Mass Spectrometry : High-resolution TOF-MS validates molecular weight and fragmentation patterns .
Q. What reaction mechanisms underpin the formation of this heterocyclic system?
Methodological Answer: The synthesis involves:
Knoevenagel Condensation : Between aryl aldehydes and active methylene compounds (e.g., Meldrum’s acid) to form α,β-unsaturated intermediates .
Cyclization : Intramolecular nucleophilic attack by the benzoimidazole nitrogen, forming the fused pyridine ring .
Tautomerization : Stabilizes the final hydroxy-carboxylic acid structure .
Advanced Research Questions
Q. How can contradictory data in the literature regarding reaction yields be resolved?
Methodological Answer: Discrepancies often arise from variations in:
- Catalyst Loading : Piperidine (0.3 mmol vs. 0.5 mmol) significantly impacts reaction efficiency .
- Solvent Systems : Aqueous vs. organic solvents (e.g., ethanol) alter precipitation kinetics and purity .
- Resolution Strategy : Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., pH, temperature) .
Q. What strategies improve the scalability of synthesis while minimizing environmental impact?
Methodological Answer:
- Solvent Selection : Replace traditional solvents (DMF, THF) with water or ethanol to reduce toxicity .
- Catalyst Recycling : Immobilize piperidine on solid supports (e.g., silica) to enhance reusability .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >75% yield .
Q. How can computational methods aid in predicting biological activity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., enzymes implicated in inflammation or cancer) .
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity data from analogs .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) to prioritize compounds for in vitro testing .
Q. What experimental designs are optimal for evaluating biological activity in vitro?
Methodological Answer:
- Dose-Response Assays : Test cytotoxicity (e.g., IC₅₀) using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Measure inhibition constants (Kᵢ) against targets like COX-2 or kinases via fluorescence polarization .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
